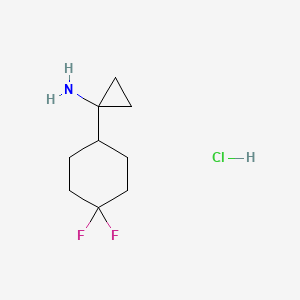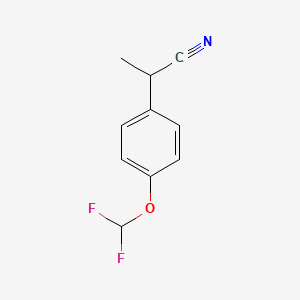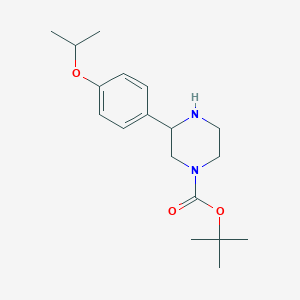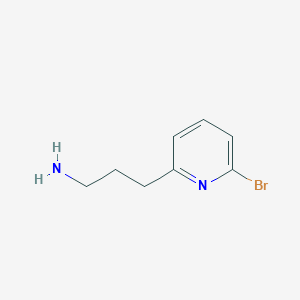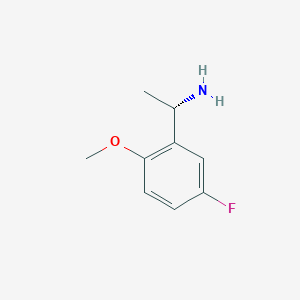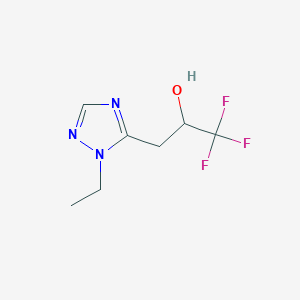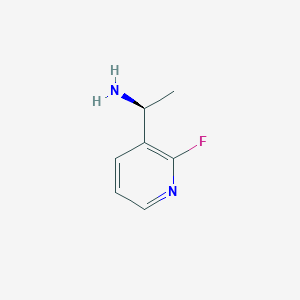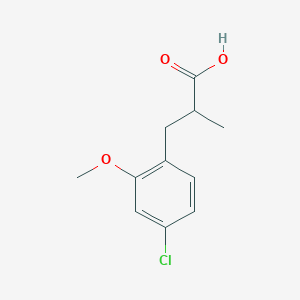
4-Quinolin-4-yl-thiazol-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Quinolin-4-yl)thiazol-2(3H)-imine is a heterocyclic compound that features a quinoline ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor, antiviral, and antibacterial properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Quinolin-4-yl)thiazol-2(3H)-imine typically involves the condensation of quinoline derivatives with thiazole precursors. One common method includes the reaction of 4-chloroquinoline with thioamide under basic conditions to form the desired thiazole ring . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 4-(Quinolin-4-yl)thiazol-2(3H)-imine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反应分析
Types of Reactions
4-(Quinolin-4-yl)thiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives.
科学研究应用
4-(Quinolin-4-yl)thiazol-2(3H)-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antitumor, antiviral, and antibacterial activities. It has shown promise in preclinical studies as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-(Quinolin-4-yl)thiazol-2(3H)-imine involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with DNA replication and transcription processes, leading to its antitumor and antiviral effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
相似化合物的比较
4-(Quinolin-4-yl)thiazol-2(3H)-imine can be compared with other quinoline and thiazole derivatives:
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.
Thiazole Derivatives: Compounds such as thiazolidinediones, which are used in the treatment of diabetes.
Uniqueness
The unique combination of the quinoline and thiazole rings in 4-(Quinolin-4-yl)thiazol-2(3H)-imine provides a distinct set of chemical and biological properties that are not observed in other similar compounds. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
属性
分子式 |
C12H9N3S |
|---|---|
分子量 |
227.29 g/mol |
IUPAC 名称 |
4-quinolin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H9N3S/c13-12-15-11(7-16-12)9-5-6-14-10-4-2-1-3-8(9)10/h1-7H,(H2,13,15) |
InChI 键 |
SNGHQYLDQXJNTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CSC(=N3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



